3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole and thiadiazole rings through cyclization reactions. The benzothiophene moiety is then introduced via a coupling reaction. The final step involves the chlorination of the compound to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer. Molecular dynamic simulations have shown that the compound can occupy active sites of target enzymes, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure, this compound also exhibits a range of biological activities, including antimicrobial and anticancer properties.
1,2,4-triazolo[4,3-a]quinoxaline: Another related compound with antiviral and antimicrobial activities.
1,3,4-oxadiazole derivatives: These compounds share some structural similarities and have been studied for their pharmacological activities.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a compound of significant interest in scientific research and industrial applications .
Properties
Molecular Formula |
C19H12ClN5OS2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN5OS2/c1-10-22-23-19-25(10)24-18(28-19)11-6-2-4-8-13(11)21-17(26)16-15(20)12-7-3-5-9-14(12)27-16/h2-9H,1H3,(H,21,26) |
InChI Key |
KJNPYUUHYFVHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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